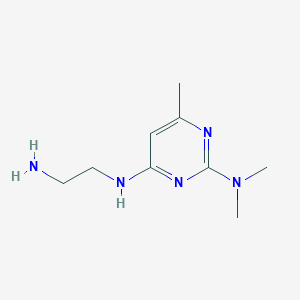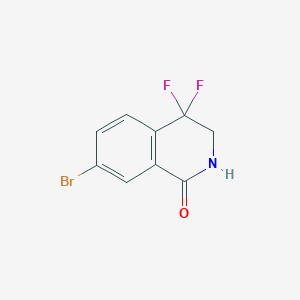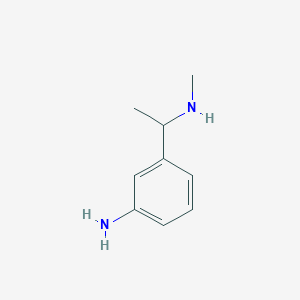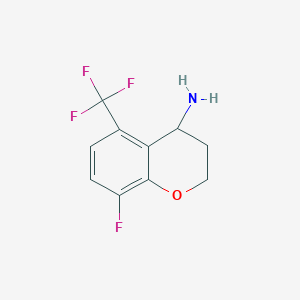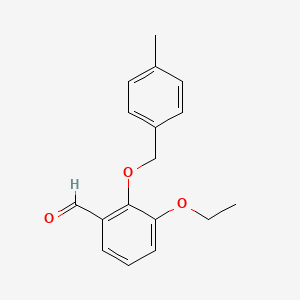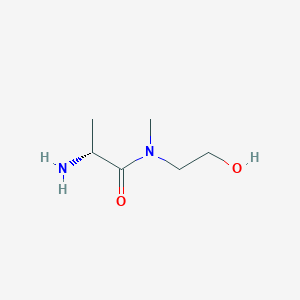
(R)-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide typically involves the reaction of ®-2-amino-2-methylpropanamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of the hydroxyethyl group to the amino group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-methylpropanamide: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
N-(2-Hydroxyethyl)succinimide: Contains a similar hydroxyethyl group but has a different backbone structure.
2-Hydroxyethyl methacrylate: Used in polymer chemistry but lacks the amino and amide functionalities.
Uniqueness
®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-amino-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(7)6(10)8(2)3-4-9/h5,9H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
OSZOCGGUJOBYHL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)CCO)N |
Canonical SMILES |
CC(C(=O)N(C)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


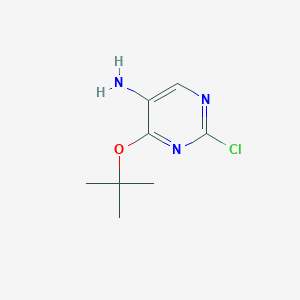
![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)

![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)
